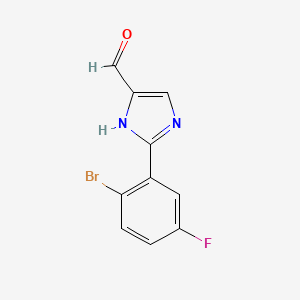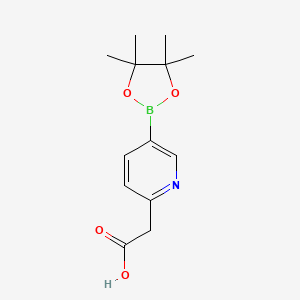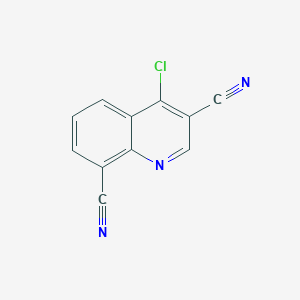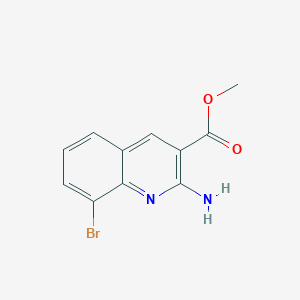![molecular formula C13H16O2 B13669370 3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with a unique structure that includes a methoxy group, a methyl group, and a tetrahydrobenzoannulene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives.
Formation of the Tetrahydrobenzoannulene Core: This step involves cyclization reactions to form the tetrahydrobenzoannulene core. Common reagents used in this step include strong acids or bases to facilitate the cyclization.
Introduction of Functional Groups: The methoxy and methyl groups are introduced through substitution reactions. Methoxy groups can be added using methanol and a suitable catalyst, while methyl groups can be introduced using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one : Similar structure but lacks the methyl group.
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but lacks the methyl group at the 2-position.
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : Lacks both the methoxy and methyl groups.
Uniqueness
The presence of both methoxy and methyl groups in 3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one makes it unique compared to its analogs
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
3-methoxy-2-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O2/c1-9-7-10-5-3-4-6-12(14)11(10)8-13(9)15-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
IAWSNSYMSHAPNP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1OC)C(=O)CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)



![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)

![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)


